molecular formula C19H11NOS B11981342 2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole

2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole

Cat. No.: B11981342
M. Wt: 301.4 g/mol
InChI Key: AENWSVFEHGDKHT-UHFFFAOYSA-N
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Description

2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of dibenzofuran and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole typically involves the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol, followed by conversion to the corresponding thioamide using diphosphorus pentasulfide in anhydrous toluene. The subsequent oxidation with potassium hexacyanoferrate (III) in an alkaline medium affords the target compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN.

    Nitration: Concentrated nitric acid and sulfuric acid.

    Acylation: Acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination yields brominated derivatives, while nitration produces nitro-substituted compounds.

Mechanism of Action

The mechanism of action of 2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways depend on the specific application, such as inhibition of bacterial enzymes in antimicrobial studies or interaction with cellular receptors in anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole is unique due to the combination of the dibenzofuran and benzothiazole structures, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable in applications requiring specific interactions with biological targets or electronic materials.

Properties

Molecular Formula

C19H11NOS

Molecular Weight

301.4 g/mol

IUPAC Name

2-dibenzofuran-2-yl-1,3-benzothiazole

InChI

InChI=1S/C19H11NOS/c1-3-7-16-13(5-1)14-11-12(9-10-17(14)21-16)19-20-15-6-2-4-8-18(15)22-19/h1-11H

InChI Key

AENWSVFEHGDKHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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